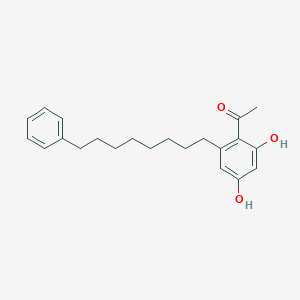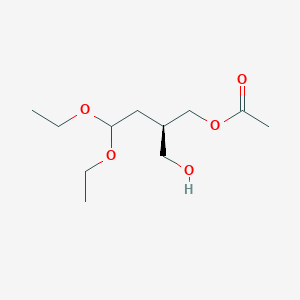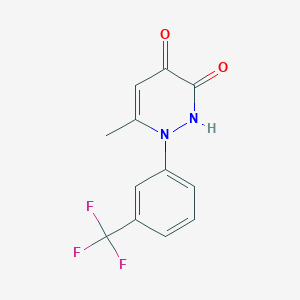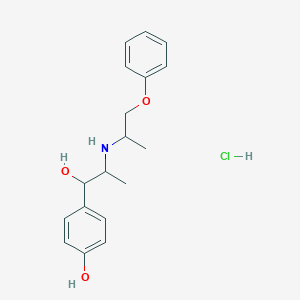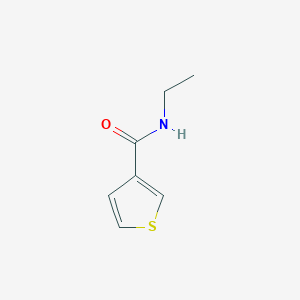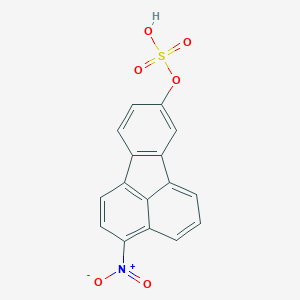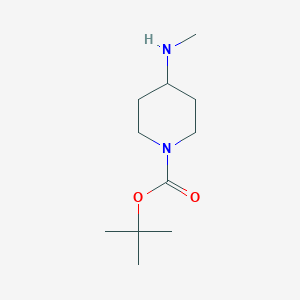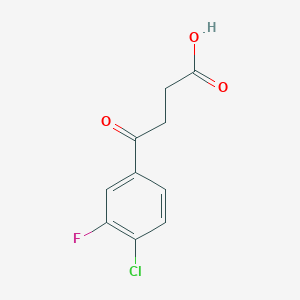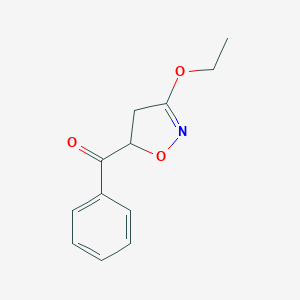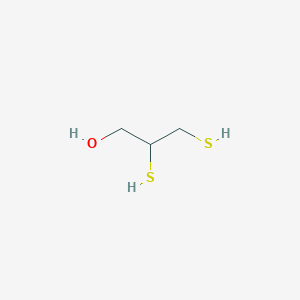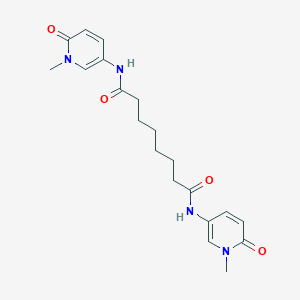
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide, commonly known as BMHDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMHDC is a bis-pyridinium compound that has been synthesized and studied for its potential use in various applications, including biological and medical research.
Mécanisme D'action
BMHDC acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system, depending on the location and function of the neurons involved.
Effets Biochimiques Et Physiologiques
BMHDC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of neurotransmitter release, and the potentiation of synaptic transmission. These effects can have a variety of implications for the study of the nervous system and the development of new therapeutic agents for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BMHDC has several advantages as a tool for lab experiments, including its potency as an acetylcholinesterase inhibitor and its ability to modulate neurotransmitter release and synaptic transmission. However, its use is limited by its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on BMHDC, including the development of new therapeutic agents for neurological disorders, the study of the role of acetylcholine in various physiological processes, and the investigation of the potential toxicity and safety of BMHDC. Further research is needed to fully understand the potential applications and limitations of this compound in the field of biological and medical research.
Méthodes De Synthèse
BMHDC is synthesized through a multi-step process that involves the reaction of 1,6-hexamethylenediamine with 2-picolinic acid, followed by the reaction of the resulting compound with methyl iodide. The final product is obtained through the reaction of the intermediate compound with 2-picolyl chloride.
Applications De Recherche Scientifique
BMHDC has been extensively studied for its potential use as a tool in biological and medical research. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes BMHDC a valuable tool in the study of the nervous system and the role of acetylcholine in various physiological processes.
Propriétés
Numéro CAS |
148805-97-4 |
|---|---|
Nom du produit |
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide |
Formule moléculaire |
C20H26N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)octanediamide |
InChI |
InChI=1S/C20H26N4O4/c1-23-13-15(9-11-19(23)27)21-17(25)7-5-3-4-6-8-18(26)22-16-10-12-20(28)24(2)14-16/h9-14H,3-8H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
SETUKKXSXMULQT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
SMILES canonique |
CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Autres numéros CAS |
148805-97-4 |
Synonymes |
II3-BMP6MeDNH2 N,N'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



